molecular formula C8H18ClNO3 B2423428 (S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride CAS No. 1821839-04-6

(S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride

Cat. No.: B2423428
CAS No.: 1821839-04-6
M. Wt: 211.69
InChI Key: AUHBFDKEUBKBOY-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride is a chiral synthetic building block of significant value in medicinal chemistry and pharmaceutical research. Its protected amino and ester functional groups make it a versatile intermediate for the construction of more complex, biologically active molecules. This (S)-enantiomer is particularly useful for introducing a specific stereochemical center into target compounds, which is often critical for their biological activity and potency . Compounds with similar tert-butylamino-hydroxypropoxy backbones have been extensively researched and are established as key structural motifs in a class of antihypertensive beta-adrenergic blocking agents (beta-blockers) . Furthermore, the core structure of amino acid derivatives with defined stereochemistry is fundamental in exploring structure-activity relationships (SAR), such as in the development of synthetic lipopeptides that act as potent agonists for Toll-like Receptor 2 (TLR2) and are investigated for their potential in cancer immunotherapy . The precise chirality offered by this reagent helps researchers probe biological mechanisms and develop new therapeutic candidates with high specificity. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-methoxypropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3.ClH/c1-8(2,3)12-7(10)6(9)5-11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHBFDKEUBKBOY-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(COC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](COC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acid-Catalyzed Esterification with Isobutylene

The most industrially scalable method involves direct esterification of O-methyl-L-serine using isobutylene under acidic conditions. This one-step process, patented by [WO2003053909A1], avoids traditional protection-deprotection sequences:

Reaction Scheme :
$$ \text{O-Methyl-L-serine} + \text{Isobutylene} \xrightarrow[\text{H}^+]{\text{Solvent}} \text{(S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride} $$

Procedure :

  • Reactants : O-Methyl-L-serine (1 eq), silica-impregnated sulfuric acid (1.5 eq) or p-toluenesulfonic acid (PTSA), isobutylene (2–3 eq).
  • Solvent : Dichloromethane (DCM) or dioxane.
  • Conditions : Autoclave stirring at 10–35°C for 4–5 days.
  • Workup : Washing with 10% sodium bicarbonate, water, and brine, followed by HCl salt precipitation.

Optimization Insights :

  • Catalyst Efficiency : Silica-supported H₂SO₄ minimizes side reactions compared to homogeneous acids.
  • Yield : 85–92% after salt precipitation, with >98% enantiomeric excess (e.e.) confirmed by chiral HPLC.

Table 1: Comparative Catalyst Performance

Catalyst Solvent Time (Days) Yield (%) Purity (HPLC)
Silica-H₂SO₄ DCM 4 92 99.1
PTSA Dioxane 3 88 98.5

Transesterification and Aminolysis Approaches

Alternative routes involve transesterification of methyl or ethyl esters of O-methyl-L-serine with tert-butanol. While less common, this method is viable for lab-scale production:

Reaction Scheme :
$$ \text{Methyl O-methyl-L-serinate} + \text{tert-Butanol} \xrightarrow[\text{PCl₃}]{\text{}} \text{(S)-tert-Butyl 2-amino-3-methoxypropanoate} $$

Procedure :

  • Activation : Treat methyl ester with phosphorus trichloride (PCl₃) to form acyl chloride.
  • Nucleophilic Substitution : React with tert-butanol in anhydrous DCM.
  • Salt Formation : Treat with HCl gas to precipitate hydrochloride salt.

Challenges :

  • Requires pre-formed ester, adding synthetic steps.
  • Lower yields (70–75%) due to competing hydrolysis.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 1.40 (s, 9H, tert-butyl), 3.35 (s, 3H, OCH₃), 3.72 (dd, J = 5.2 Hz, 1H, CH₂O), 4.10 (m, 1H, α-CH), 4.85 (br s, 3H, NH₃⁺).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1620 cm⁻¹ (NH₃⁺ bend).

Table 2: Analytical Data Comparison

Parameter Direct Esterification Transesterification
Melting Point (°C) 198–200 (dec.) 195–197 (dec.)
[α]D²⁵ (c=1, H₂O) +12.5° +11.8°
HPLC Purity (%) 99.1 97.3

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often with alkyl halides or acyl chlorides.

    Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while the amino group can be reduced to form primary amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of substituted amines or amides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Hydrolysis: Formation of (S)-2-amino-3-methoxypropanoic acid.

Scientific Research Applications

Organic Synthesis

(S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride serves as an intermediate in the synthesis of complex organic molecules. It is particularly useful in the development of pharmaceuticals targeting neurological disorders and other conditions.

Biological Studies

The compound is employed in studying enzyme mechanisms and protein-ligand interactions. Its ability to act as a ligand allows researchers to explore its binding affinities with various biological targets, which is crucial for drug design.

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activities, including potential roles in anticancer therapies. Its structural similarities to other compounds suggest it may influence cellular pathways relevant to disease treatment.

Case Study: Anticancer Activity

A study investigated the antiproliferative effects of derivatives based on this compound against human cancer cell lines. The results indicated that certain derivatives showed promising inhibitory actions on HCT-116 cells, suggesting potential therapeutic applications in cancer treatment .

Case Study: Protein-Ligand Interactions

Research on protein-ligand interactions revealed that this compound could modulate enzyme activity through specific binding mechanisms. This finding highlights its potential use as a lead compound in drug discovery .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chiral center allows for enantioselective interactions, which are crucial in the development of drugs with specific therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride: The enantiomer of the compound, with different biological activity.

    tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.

    tert-Butyl 2-amino-3-methoxybutanoate hydrochloride: Similar structure but with an additional carbon in the backbone.

Uniqueness

(S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer. The presence of the methoxy group also imparts distinct chemical reactivity and properties, making it a valuable intermediate in various synthetic pathways.

Biological Activity

(S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H16ClNO3
  • Molecular Weight : 195.66 g/mol
  • CAS Number : 13882987

This compound is classified as an amino acid derivative, which can influence various biological pathways due to its structural characteristics.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.
  • Anticancer Effects : Preliminary research indicates that (S)-tert-butyl 2-amino-3-methoxypropanoate may inhibit cancer cell proliferation. This effect is likely mediated through apoptosis induction in cancer cells, although specific pathways require further elucidation .

The biological activity of this compound can be attributed to its interaction with cellular targets:

  • Protein Interaction : The compound may interact with specific proteins, modulating their activity and influencing cellular signaling pathways. For instance, it could potentially act as a modulator of enzyme activity due to its amine group, which can form hydrogen bonds with active sites on proteins .
  • Cellular Uptake : Its lipophilic nature allows for effective cellular membrane penetration, enhancing its bioavailability and efficacy within target cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme ModulationPotential modulation of enzyme activity

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action.
  • Cancer Cell Proliferation :
    In vitro studies using MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound may trigger programmed cell death pathways .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride to improve enantiomeric purity?

  • Methodological Approach : Utilize chiral auxiliaries or enantioselective catalysts during the esterification of the amino acid precursor. For example, tert-butoxycarbonyl (Boc) protection of the amine group can prevent racemization during synthesis . Coupling reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) can enhance reaction efficiency in peptide-like bond formation . Monitor enantiomeric excess using chiral HPLC with columns optimized for amino acid derivatives (e.g., C18 reversed-phase with chiral mobile phase additives) .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Approach :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the tert-butyl group (δ ~1.2 ppm for 1H^1H), methoxy protons (δ ~3.3 ppm), and the α-proton adjacent to the amino group (δ ~3.8–4.2 ppm) .
  • LC-MS : Employ electrospray ionization (ESI) in positive ion mode to detect the molecular ion peak ([M+H]+^+) and verify purity (>95%) .
  • Elemental Analysis : Validate the hydrochloride salt form by quantifying chlorine content via combustion analysis .

Q. How can researchers assess the hydrolytic stability of the tert-butyl ester under physiological conditions?

  • Methodological Approach : Perform accelerated stability studies in buffer solutions (pH 7.4, 37°C) and analyze degradation products via LC-MS. Compare hydrolysis rates with structurally similar compounds (e.g., methyl or ethyl esters) to identify steric effects of the tert-butyl group on stability . Use kinetic modeling (e.g., first-order decay) to predict shelf-life under storage conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for structurally similar tert-butyl amino acid derivatives?

  • Methodological Approach : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to distinguish between overlapping signals, particularly for methoxy and amino protons. For ambiguous mass spectrometry fragments, compare with synthetic analogs (e.g., (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride) to identify diagnostic ions . Reconcile discrepancies by synthesizing and analyzing isotopically labeled standards (e.g., deuterated methoxy groups) .

Q. How can researchers investigate the role of stereochemistry in biological activity using this compound?

  • Methodological Approach :

  • Enantiomer Comparison : Synthesize the (R)-enantiomer (e.g., (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride) and compare pharmacokinetic properties (e.g., membrane permeability via Caco-2 assays) or receptor binding affinity.
  • Molecular Modeling : Perform docking studies with chiral receptors (e.g., enzymes or transporters) to evaluate steric and electronic interactions. Validate predictions with in vitro assays using enantiomerically pure samples .

Q. What mechanistic insights can be gained from studying tert-butyl deprotection in acidic or enzymatic environments?

  • Methodological Approach :

  • Acidic Deprotection : Monitor Boc group removal using trifluoroacetic acid (TFA) and track intermediates via in-situ FTIR or 1H^1H-NMR to identify protonation sites and cleavage kinetics .
  • Enzymatic Hydrolysis : Screen hydrolases (e.g., esterases) for selective tert-butyl ester cleavage. Use activity-based protein profiling (ABPP) to identify enzyme-substrate interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.